molecular formula C11H12O2 B1314203 2-(3-Butenyl)benzoic acid CAS No. 89730-30-3

2-(3-Butenyl)benzoic acid

Cat. No. B1314203
CAS RN: 89730-30-3
M. Wt: 176.21 g/mol
InChI Key: HJKLHHDCAKYZRX-UHFFFAOYSA-N
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Description

“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is 2-(3-butenyl)benzoic acid . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of “2-(3-Butenyl)benzoic acid” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “2-(3-Butenyl)benzoic acid” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(3-Butenyl)benzoic acid” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Materials Science

  • Application : 2-(3-Butenyl)benzoic acid is used in the study of materials under pressure .
  • Method : The application of pressure is used as a tool to get better insight into various interactions, particularly the weak interactions .
  • Results : The high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

Soil Microbiology

  • Application : It is hypothesized that 2-(3-Butenyl)benzoic acid could affect the composition and structure of soil microbial communities .
  • Method : The method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Polymer Science

  • Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of robust and transparent poly(butenyl sorbate) membrane for separation of carbon dioxide/methane .
  • Method : The method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Anti-Inflammatory Agent

  • Application : 2-(3-Butenyl)benzoic acid has been studied for its potential anti-inflammatory properties .
  • Method : The compound was tested on mouse ears to evaluate its anti-inflammatory effects .
  • Results : The compound strongly suppressed inflammation on mouse ears at a dose of 500 μg, with an inhibitory effect of 65% .

Organic Chemistry

  • Application : 2-(3-Butenyl)benzoic acid is used in organic chemistry for reactions at the benzylic position .
  • Method : The compound undergoes free radical bromination, nucleophilic substitution, and oxidation .
  • Results : The results or outcomes obtained are not specified in the source .

Synthesis of Esters

  • Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of esters, such as 3-methyl-2-butenyl salicylate .
  • Method : The method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Synthesis of Other Compounds

  • Application : 2-(3-Butenyl)benzoic acid can be used in the synthesis of other compounds .
  • Method : The compound can undergo reactions with various reagents to form new compounds. For example, it can react with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours in an inert atmosphere. Then, it can react with allyl bromide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 - 20 degrees Celsius in an inert atmosphere .
  • Results : The yield of the reaction is 98% .

Material Science

  • Application : 2-(3-Butenyl)benzoic acid is used in material science, particularly in the study of materials under pressure .
  • Method : The method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety data sheet for “2-(3-Butenyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLHHDCAKYZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520467
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butenyl)benzoic acid

CAS RN

89730-30-3
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LTN Chuc, CS Chen, WS Lo, PC Shen, YC Hsuan… - ACS …, 2017 - ACS Publications
Long-range olefin isomerization of 2-alkenylbenzoic acid derivatives going through two to five sp 3 -carbon atoms to give (E)-alkenes was achieved with palladium(0) nanoparticles. The …
Number of citations: 19 pubs.acs.org

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